molecular formula C10H10N2O2 B2579235 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid CAS No. 1254567-53-7

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

Cat. No.: B2579235
CAS No.: 1254567-53-7
M. Wt: 190.202
InChI Key: UTOAXDSCYKJUMT-UHFFFAOYSA-N
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Description

“3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propanoic acid” is a chemical compound with the CAS Number: 27663-72-5 . It has a molecular weight of 190.2 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “this compound”, has been reported in the literature . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H10N2O2 .


Chemical Reactions Analysis

The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 513.9±42.0C at 760 mmHg and a melting point of 205-206.5C .

Scientific Research Applications

  • Synthesis of Pyrrolopyridine Derivatives

    The compound 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid and its derivatives have been synthesized through various methods, offering insights into their structural characteristics and potential applications in medicinal chemistry. For instance, one study explored the synthesis of pyrrolopyridine analogs, where a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids were synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, and one compound demonstrated antibacterial activity in vitro (Toja et al., 1986).

  • Crystal Structure Analysis

    The crystal structure of related compounds, like 3-(Pyrrole-2′-carboxamido)propanoic acid, was determined, revealing its supramolecular layers stabilized by hydrogen bonds. This kind of structural information can be crucial in understanding the compound's interactions at the molecular level and its potential applications in various scientific fields (Zeng Xiang, 2005).

  • Functional Materials Development

    Compounds structurally similar to this compound have been utilized in creating new functional materials. For example, polypyrrole-based functional electrode materials were prepared by potentiostatic electro-copolymerization, showcasing the compound's utility in the development of advanced materials with potential applications in various technological domains (Crăciunescu et al., 2008).

  • Catalysis and Green Chemistry

    The compound and its analogs have been explored in the context of catalysis and green chemistry. For instance, magnetically separable graphene oxide anchored with sulfonic acid was used for synthesizing pyrazolo[3,4-b]pyridine derivatives, highlighting the compound's role in facilitating environmentally friendly synthesis processes (Zhang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The compound has been identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of the compound on interleukin-2-stimulated T cell proliferation has been shown . This suggests that it could be used in treating immune diseases such as organ transplantation .

Biochemical Analysis

Biochemical Properties

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are significant because FGFRs are involved in critical cellular processes such as cell proliferation, differentiation, and survival. The binding of this compound to these receptors can modulate their activity, leading to various downstream effects.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, such as breast cancer cells . This inhibition is achieved through the modulation of signaling pathways like the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. Additionally, this compound can induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFRs by binding to their active sites . This binding prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, where it can exert its effects on intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9(14)2-1-7-5-8-3-4-11-10(8)12-6-7/h3-6H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOAXDSCYKJUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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